molecular formula C18H17ClN2O3 B2488437 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone CAS No. 352679-40-4

1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B2488437
CAS No.: 352679-40-4
M. Wt: 344.8
InChI Key: UUQMXHZCDBSSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to a class of compounds featuring a piperazine core, which is a privileged structure in drug discovery due to its prevalence in biologically active molecules . The specific molecular architecture of this compound, combining a 1,3-benzodioxole (piperonyl) group and a 4-chlorophenyl ring linked through a piperazine carboxamide, makes it a valuable intermediate or reference standard for researchers. Compounds with this general scaffold have been explored for a wide range of potential therapeutic applications. Research into structurally related piperazine derivatives has indicated potential for interaction with central nervous system targets, with some analogs being investigated as treatments for conditions such as Parkinson's disease . Furthermore, piperazine and 1,3-benzodioxole-containing compounds are frequently investigated for their antibacterial properties and as modulators of various enzymes and receptors, such as the metabotropic glutamate receptor 5 (mGluR5) and fatty acid amide hydrolase (FAAH) . This suggests that 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone serves as a versatile building block for developing and studying novel pharmacologically active agents. This product is offered with a guaranteed purity of 95% and is supplied at room temperature . It is intended for use in non-human research applications only, including but not limited to, in vitro assays, chemical synthesis, and analytical method development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(22)13-1-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMXHZCDBSSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone typically involves the reaction of 1,3-benzodioxole with 4-(4-chlorophenyl)piperazine under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which is then characterized by techniques such as NMR, IR, and LCMS .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis suggests a scalable and efficient approach that could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone:

Compound Name Key Structural Differences Pharmacological Notes (if available)
TRR469 ((2-Amino-4-[(4-phenylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)thiophen-3-yl)-(4-chlorophenyl)methanone) Replaces benzodioxole with thiophene; adds 4-fluorophenyl A1 adenosine receptor (A1AR) positive allosteric modulator (PAM); studied for neuropathic pain
[4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl]-(E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one Piperazine substituted with bis(4-methoxyphenyl)methyl group Crystallographic data shows dihedral angles of 68–71° between methoxybenzene rings; impacts packing and solubility
3,5-Dimethylisoxazol-4-yl 4-(4-chlorophenyl)piperazinyl methanone Replaces benzodioxole with isoxazole; adds methyl groups Higher metabolic stability due to isoxazole’s resistance to oxidation

Structural Analysis

  • Benzodioxole vs. Thiophene/Isoxazole: The benzodioxole group in the target compound provides electron-rich aromaticity, favoring π-π stacking interactions in receptor binding. Isoxazole analogs (e.g., 3,5-dimethylisoxazol-4-yl) offer metabolic stability but reduce electron density compared to benzodioxole .
  • Piperazine Substitutions :
    The 4-chlorophenyl group on piperazine enhances lipophilicity, aiding blood-brain barrier penetration. In comparison, bis(4-methoxyphenyl)methyl substituents (as in ) increase steric bulk and may reduce receptor selectivity due to conformational flexibility .

  • Crystallographic Insights :
    The compound in crystallizes in a triclinic system (space group P1), with Z = 4 and a density of 1.274 Mg/m³. Its packing diagram reveals intermolecular interactions (e.g., van der Waals forces) influenced by methoxy groups, suggesting lower solubility compared to the chlorophenyl-substituted target compound .

Pharmacological Implications

  • Receptor Targeting: TRR469’s activity as an A1AR PAM highlights the role of piperazine-chlorophenyl scaffolds in adenosine receptor modulation. The target compound may exhibit similar allosteric effects but with altered potency due to benzodioxole’s electronic profile .
  • However, substituent variations could affect blood-brain barrier permeability and efficacy .

Biological Activity

1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone, also known by its CAS number 429639-12-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone is C25H30ClN3O3C_{25}H_{30}ClN_{3}O_{3} with a molecular weight of approximately 455.98 g/mol. The compound features a benzodioxole moiety linked to a piperazine ring, which is known for its diverse biological activities.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of benzodioxole derivatives as effective inhibitors of acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease and urinary tract infections . The compound's ability to bind with bovine serum albumin (BSA) further supports its pharmacological relevance.

Anticancer Potential

The anticancer properties of piperazine derivatives have been well-documented. Compounds similar to 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone have shown antiproliferative effects in vitro against several cancer cell lines . The mechanism often involves the induction of apoptosis or cell cycle arrest, which are critical pathways in cancer therapy.

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of synthesized benzodioxole derivatives reported that certain compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess inhibition zones, revealing promising results that warrant further investigation into structure-activity relationships .

Enzyme Inhibition Assays

In another investigation focused on enzyme inhibition, a series of piperazine-based compounds were tested for their AChE inhibitory activity. The results indicated that some derivatives had IC50 values comparable to known inhibitors, suggesting that 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone could potentially serve as a lead compound for developing new therapeutics targeting cholinergic dysfunctions .

Summary of Findings

Activity Details
Antimicrobial Moderate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme Inhibition Effective AChE and urease inhibitors; potential for Alzheimer's treatment
Anticancer Induces apoptosis; antiproliferative effects observed in various cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone, and how can reaction yields be optimized?

  • Answer : The compound is synthesized via coupling reactions between 1,3-benzodioxole derivatives and 4-(4-chlorophenyl)piperazine precursors. Microwave-assisted synthesis is preferred for higher efficiency (reducing reaction time from 12–24 hours to 1–2 hours) and improved yields (up to 65–78% compared to 40–50% with conventional heating) . Key optimization steps include:

  • Precursor purification (e.g., column chromatography for 4-(4-chlorophenyl)piperazine).
  • Microwave power settings (100–150 W) and solvent selection (e.g., DMF or acetonitrile for polar intermediates).
  • Real-time monitoring via TLC or HPLC to track intermediate formation.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Answer : Use a combination of:

  • 1H/13C-NMR : Confirm piperazine ring substitution patterns (δ 3.2–3.8 ppm for N–CH2 groups) and benzodioxole aromatic protons (δ 6.7–7.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z: 348.81 ± 0.05) and isotopic patterns matching Cl and N content .
  • Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (e.g., C: 58.4%, H: 4.3%, N: 8.0%, Cl: 10.2%) .

Q. What preliminary assays are suitable for evaluating its pharmacological potential?

  • Answer : Start with:

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors due to structural similarity to piperazine-based psychotropics .
  • Cytotoxicity Testing : Use MTT assays on HEK-293 or HepG2 cell lines to rule out acute toxicity (IC50 > 50 µM suggests low risk) .
  • Solubility Profiling : Measure logP values (predicted ~3.2) and aqueous solubility (e.g., via shake-flask method) to guide formulation strategies .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Mitigate by:

  • Standardizing Assay Protocols : Use identical cell lines (e.g., CHO-K1 for GPCR assays) and control compounds (e.g., clozapine for D2 receptor reference).
  • Impurity Profiling : Quantify byproducts (e.g., unreacted 4-chlorophenylpiperazine) via LC-MS and correlate their presence with observed activity .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to identify non-linear effects or off-target interactions .

Q. What computational strategies predict metabolic stability and potential toxicity?

  • Answer : Combine:

  • ADMET Prediction Tools : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liabilities) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk) .
  • Molecular Dynamics Simulations : Model interactions with hepatic enzymes (e.g., 20 ns simulations in GROMACS) to identify vulnerable metabolic sites (e.g., benzodioxole ring oxidation) .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF to detect phase I/II metabolites .

Q. How can the compound’s solubility be enhanced for in vivo studies without altering its pharmacophore?

  • Answer : Employ:

  • Co-Solvent Systems : Test PEG-400/water (20–40% v/v) or cyclodextrin complexes (e.g., HP-β-CD at 10–20 mM) .
  • Salt Formation : React with HCl or citrate to improve crystallinity and aqueous solubility (e.g., hydrochloride salt increases solubility by 5–10x) .
  • Nanoformulation : Prepare liposomal suspensions (70–100 nm size via sonication) or solid lipid nanoparticles (SLNs) for sustained release .

Methodological Considerations

Q. What analytical techniques are critical for resolving structural isomerism in synthetic batches?

  • Answer : Use:

  • 2D NMR (COSY, NOESY) : Differentiate regioisomers (e.g., para vs. ortho substitution on the chlorophenyl group) through cross-peak patterns .
  • X-ray Crystallography : Resolve ambiguities in piperazine ring conformation (e.g., chair vs. boat) and benzodioxole orientation .
  • Vibrational Spectroscopy (FT-IR) : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–O–C in benzodioxole at ~1250 cm⁻¹) .

Q. How should researchers design SAR studies to improve target selectivity?

  • Answer : Focus on:

  • Core Modifications : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to assess steric/electronic effects on receptor binding .
  • Linker Optimization : Substitute the methanone bridge with sulfonamide or urea groups to enhance hydrogen-bonding interactions .
  • Bioisosteric Replacement : Swap benzodioxole with bioisosteres like benzofuran or indole to maintain aromaticity while altering metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.